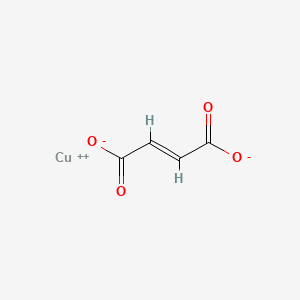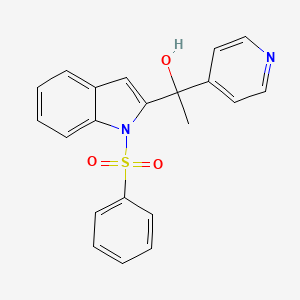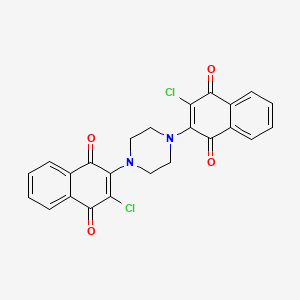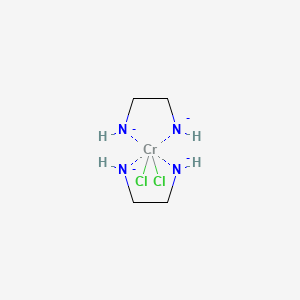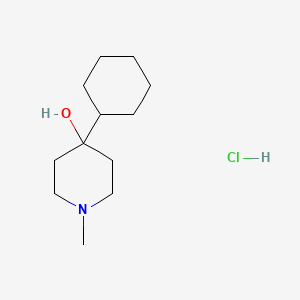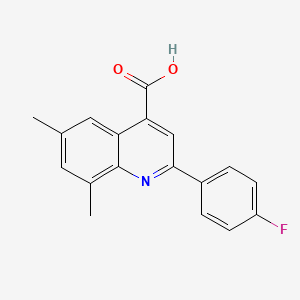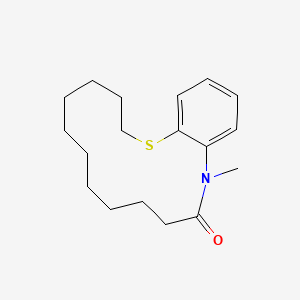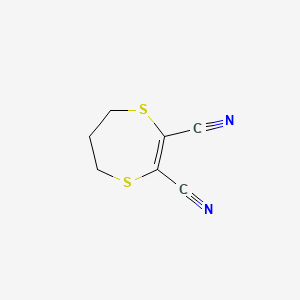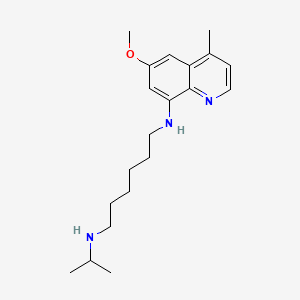
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is a chemical compound with the molecular formula C₉H₁₈N₃O₉P₃ and a molecular weight of 405.175 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with phosphonic acid ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester can be synthesized through the reaction of cyanuric chloride with trimethyl phosphite . The reaction typically involves refluxing the reactants in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo substitution reactions with primary amines, resulting in the formation of substituted triazine derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester involves its interaction with molecular targets through its phosphonic acid ester groups. These groups can form strong bonds with metal ions and other electrophilic species, making it useful in various catalytic and inhibitory processes
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P,P’,P’'- (1,3,5-triazine-2,4,6-triyl)tris-, hexamethyl ester
- Hexamethyl 1,3,5-triazine-2,4,6-triyltris(phosphonate)
Uniqueness
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications.
Properties
CAS No. |
903-22-0 |
|---|---|
Molecular Formula |
C9H18N3O9P3 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine |
InChI |
InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3 |
InChI Key |
MHSPHCZQMJJENS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


